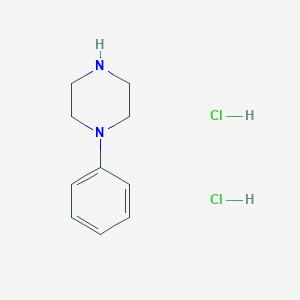

1-Phenylpiperazinium chloride

Descripción

Propiedades

IUPAC Name |

1-phenylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNZNONJZASOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4004-95-9, 2210-93-7, 92-54-6 (Parent) | |

| Record name | Piperazine, 1-phenyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4004-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176612 | |

| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-93-7, 4004-95-9 | |

| Record name | Piperazine, 1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpiperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8L23UX32D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-Phenylpiperazinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazinium chloride, the hydrochloride salt of 1-phenylpiperazine, is a pharmacologically active compound that primarily exerts its effects through the modulation of monoaminergic systems. Contrary to some related quaternary ammonium phenylpiperazinium compounds which are potent nicotinic acetylcholine receptor agonists, 1-phenylpiperazine's core mechanism revolves around its function as a monoamine releasing agent and its interaction with a spectrum of serotonergic and adrenergic receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound can be characterized by two main pharmacological activities:

-

Monoamine Releasing Agent: 1-Phenylpiperazine acts as a substrate for monoamine transporters, leading to the non-exocytotic release of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from presynaptic nerve terminals. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

-

G-Protein Coupled Receptor (GPCR) Ligand: 1-Phenylpiperazine and its derivatives exhibit affinity for various serotonergic and adrenergic G-protein coupled receptors, where they can act as agonists, antagonists, or partial agonists, further modulating synaptic signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 1-phenylpiperazine's interaction with key molecular targets. It is important to note that much of the research has been conducted on the free base, 1-phenylpiperazine. The hydrochloride salt is expected to have a similar pharmacological profile in solution.

Table 1: Monoamine Release Potency of 1-Phenylpiperazine

| Neurotransmitter | EC50 (nM) | Primary Reference |

| Norepinephrine (NE) | 186 | [1] |

| Serotonin (5-HT) | 880 | [1] |

| Dopamine (DA) | 2,530 | [1] |

EC50 (Half-maximal effective concentration) values represent the concentration of 1-phenylpiperazine required to elicit 50% of the maximal monoamine release.

Table 2: Receptor Binding Affinities of 1-Phenylpiperazine and Representative Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Primary Reference |

| 1-Phenylpiperazine | 5-HT1A (Rat) | 380 | - | [2] |

| 1-(o-methoxyphenyl)piperazine derivative | α1-adrenoceptor | 2.1 - 13.1 | Antagonist | [3] |

| Phenylpiperazine-hydantoin derivative | α-adrenoceptors | < 100 | Antagonist | [4] |

| Phenylpiperazine-hydantoin derivative | 5-HT1A | - | Strong dual ligand | [4] |

| Phenylpiperazine-hydantoin derivative | 5-HT7 | - | Dual activity | [4] |

| Flavone-phenylpiperazine derivative | α1-adrenoceptor | Nanomolar range | - | [5] |

| Flavone-phenylpiperazine derivative | α2-adrenoceptor | Less pronounced affinity | - | [5] |

| Flavone-phenylpiperazine derivative | 5-HT1A | Less pronounced affinity | - | [5] |

| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative | 5-HT1A | Moderate to low | - | [6] |

| 3-spiro-cyclo-hexanepyrrolidine-2,5-dione derivative | 5-HT2A | 15 - 46 | Antagonist | [6] |

Ki (Inhibition constant) values represent the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand.

Signaling Pathways and Molecular Interactions

The multifaceted pharmacological profile of this compound involves complex interactions with various components of the monoaminergic system.

Mechanism of Monoamine Release

1-Phenylpiperazine, similar to amphetamine-like compounds, is a substrate for the monoamine transporters (NET, SERT, and DAT). Its transport into the presynaptic neuron disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to neurotransmitter efflux into the synapse.

Caption: Mechanism of 1-phenylpiperazine-induced monoamine release.

G-Protein Coupled Receptor Signaling

1-Phenylpiperazine and its derivatives interact with various GPCRs, including serotonergic (e.g., 5-HT1A) and adrenergic (e.g., α1) receptors. The specific downstream effects depend on the receptor subtype and the nature of the interaction (agonism vs. antagonism).

Caption: Generalized GPCR signaling cascade for 1-phenylpiperazine derivatives.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific receptor subtype using a competitive radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[3][4]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the specific radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assay using Synaptosomes

This protocol describes a general method for measuring the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes) in response to this compound.

Detailed Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine release) by homogenization and differential centrifugation.[7][8]

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled monoamine (e.g., [3H]dopamine) to allow for its uptake into the nerve terminals.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion system and continuously perfuse with a physiological buffer.

-

Stimulation: After a baseline collection period, introduce this compound at various concentrations into the perfusion buffer.

-

Fraction Collection: Collect the superfusate in timed fractions.

-

Scintillation Counting: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of released neurotransmitter.

-

Data Analysis: Express the release of radioactivity as a percentage of the total synaptosomal content. Plot the percentage of release against the concentration of this compound to determine the EC50 value for release.

Conclusion

This compound is a multifaceted neuromodulatory agent with a primary mechanism of action centered on the enhancement of monoaminergic neurotransmission. Its ability to induce the release of norepinephrine, serotonin, and dopamine, coupled with its direct interactions with various serotonergic and adrenergic receptors, results in a complex pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of this and related compounds. Further investigation into the functional consequences of its interactions with a broader range of receptor subtypes will be crucial for a more complete elucidation of its therapeutic potential and off-target effects.

References

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]

- 3. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and alpha(1)-adrenoceptor binding properties of new arylpiperazine derivatives bearing a flavone nucleus as the terminal heterocyclic molecular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylpiperazinium Chloride

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenylpiperazinium chloride, a significant compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data summaries, and workflow visualizations.

Introduction

This compound is the hydrochloride salt of 1-phenylpiperazine. The phenylpiperazine moiety is a core structural feature in a variety of pharmacologically active compounds, exhibiting a wide range of activities. The hydrochloride salt form often enhances the stability and solubility of the parent compound, making it more suitable for pharmaceutical applications. This guide details the synthetic routes to its precursor, 1-phenylpiperazine, and the subsequent conversion to the chloride salt, along with a summary of its key characterization data.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the free base, 1-phenylpiperazine, followed by its conversion to the hydrochloride salt.

Synthesis of 1-Phenylpiperazine

There are several methods for the synthesis of 1-phenylpiperazine. Two common approaches are the Buchwald-Hartwig amination and the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.

This method provides a versatile route for the synthesis of aryl amines.

Reaction Scheme:

Detailed Protocol:

A general procedure for the Buchwald-Hartwig reaction is as follows:

-

Under an inert nitrogen atmosphere, add potassium tert-butoxide (1.3 mmol), a suitable palladium complex (e.g., bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide, 1 mol%), dioxane (2 ml), piperazine (1.3 mmol), and an aryl chloride (e.g., chlorobenzene, 1.0 mmol) to a Schlenk tube.[1]

-

Stir the mixture vigorously at 90 °C for 4 hours.[1]

-

After cooling to room temperature, remove the solvent under reduced pressure.[1]

-

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 15:1) to yield pure 1-phenylpiperazine.[1]

This method is suitable for larger-scale industrial production.

Reaction Scheme:

Detailed Protocol:

-

In a reaction vessel, combine aniline and bis-(2-chloroethyl)amine hydrochloride in a molar ratio of approximately 1.0:1.2-1.4.[2]

-

Heat the mixture to 180-200 °C without a solvent, allowing the reactants to be in a molten state.[2]

-

Maintain the reaction at this temperature for approximately 3 hours, leading to a cyclization reaction that forms 1-phenylpiperazine hydrochloride.[2]

-

After the reaction is complete, cool the mixture and treat it with an aqueous alkaline solution (e.g., 30% sodium hydroxide) to neutralize the hydrochloride and liberate the free base.

-

Separate the organic layer, wash with water, and purify by vacuum distillation to obtain high-purity 1-phenylpiperazine. A purity of over 99.5% and a yield of over 75% can be achieved with this method.

Synthesis of this compound from 1-Phenylpiperazine

This is a standard acid-base reaction to form the hydrochloride salt.

Reaction Scheme:

References

1-Phenylpiperazinium chloride chemical properties and structure

An In-depth Technical Guide to 1-Phenylpiperazinium Chloride

This document provides a comprehensive technical overview of the chemical properties, structure, and experimental considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of 1-Phenylpiperazine.[1] The structure consists of a piperazine ring where one nitrogen atom is substituted with a phenyl group.[2] The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms of the piperazine ring, with the positive charge balanced by a chloride anion.[1] The piperazine ring typically adopts a chair conformation.[3]

Key Identifiers:

-

IUPAC Name: 1-phenylpiperazine;hydrochloride[1]

-

Synonyms: 1-Phenylpiperazine hydrochloride, N-Phenylpiperazine hydrochloride[1][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid.[2][6] It exhibits solubility in aqueous and polar organic solvents.[6] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅ClN₂ | [1][4][6] |

| Molecular Weight | 198.69 g/mol | [1][4][6] |

| Appearance | White to off-white solid/crystals/powder | [4][6][7] |

| Melting Point | 240 - 250 °C | [4][6] |

| Boiling Point | 287.2 °C at 760 mmHg (for free base) | |

| Solubility | Soluble in water, methanol, and ethanol | [6] |

| Purity | Typically ≥96% to ≥99% | [5][7] |

| InChI Key | NQNZNONJZASOKL-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(CCN1)C2=CC=CC=C2.Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Data is available from various commercial and public databases.

| Spectroscopic Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra are available, which would show characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring. | [1][8] |

| ¹³C NMR | Spectra are available, corresponding to the carbon atoms in the phenyl and piperazine moieties. | [1][9] |

| Infrared (IR) | ATR-IR spectra are available.[1] Characteristic peaks would include N-H stretching from the piperazinium cation, C-H stretching (aromatic and aliphatic), and C-N stretching vibrations.[10] For the parent compound, CH₂ stretching vibrations have been reported around 2810-2944 cm⁻¹.[11] | [1][10] |

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative workflows for the synthesis and analysis of this compound.

Synthesis Workflow: Acid-Base Reaction

The preparation of this compound is a straightforward acid-base reaction starting from the free base, 1-Phenylpiperazine. A similar procedure is used for related compounds like 1-benzylpiperazine dihydrochloride.[12]

Caption: Representative workflow for the synthesis of the hydrochloride salt.

Detailed Methodology (Illustrative):

-

Dissolution: Dissolve 1-Phenylpiperazine (1 equivalent) in a minimal amount of absolute ethanol in a reaction flask.

-

Acidification: While stirring, add a solution of hydrogen chloride in ethanol (1 equivalent) dropwise to the flask. The reaction is exothermic.

-

Precipitation: Upon addition of HCl, a white precipitate of this compound should form. To maximize yield, the mixture can be cooled in an ice bath for 10-15 minutes.[12]

-

Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under vacuum to remove residual solvent.

Analytical Workflow: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the infrared spectrum of solid samples.

Caption: Standard workflow for analysis by ATR-IR spectroscopy.

Detailed Methodology:

-

Instrument Setup: Use an FTIR spectrometer, such as a Bio-Rad FTS, equipped with an ATR accessory (e.g., DuraSamplIR II).[1]

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups within the molecule.

Biological and Chemical Context

This compound serves as a stable, water-soluble form of 1-Phenylpiperazine, facilitating its use in biological assays and as a precursor in chemical synthesis.

-

Parent Compound Activity: The parent compound, 1-Phenylpiperazine, is a monoamine releasing agent, showing activity on norepinephrine, serotonin, and dopamine transporters.[13]

-

Therapeutic Potential: Phenylpiperazine derivatives are a significant class of compounds in drug discovery.[13] For instance, N-Phenylpiperazine Hydrochloride is used as a reagent in the synthesis of non-peptide oxytocin antagonists.[4] Furthermore, various arylpiperazines have been identified as potent broad-spectrum antimicrobial agents against clinically relevant bacteria and fungi.[14]

Caption: Chemical and biological relationships of this compound.

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][4]

-

Hazard Codes: T (Toxic)[4]

-

GHS Pictograms: GHS06 (Skull and Crossbones)[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, protected from light.[6]

References

- 1. This compound | C10H15ClN2 | CID 75164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1-Phenylpiperazine-1,4-diium tetrachloridocobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-PHENYLPIPERAZINE HYDROCHLORIDE | 2210-93-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 1-Phenylpiperazine Hydrochloride (1:1) | Properties, Uses, Safety Data, Supplier & Price China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 7. 1-Phenylpiperazine hydrochloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 14. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenylpiperazinium Chloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 1-Phenylpiperazinium chloride. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative information, presenting detailed experimental protocols for the determination of these properties, and discussing the expected chemical behavior of the compound based on related structures.

Solubility Profile

This compound, the hydrochloride salt of 1-phenylpiperazine, is generally characterized as a white to off-white solid. Its salt form enhances its polarity compared to the free base, 1-phenylpiperazine, which is a clear, colorless to yellow liquid that is insoluble in water.[1][2] The hydrochloride salt is qualitatively described as soluble in several polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent system.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Calibrated analytical balance

-

Spatula

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

The chemical stability of phenylpiperazine derivatives is a critical aspect of their development as pharmaceutical agents. These compounds can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[4]

While specific stability data for this compound is not extensively documented, its general stability can be inferred from studies on related compounds and established chemical principles. The piperazine ring is generally stable, but the molecule as a whole can be sensitive to environmental factors.

Table 2: Potential Stability Liabilities of this compound

| Stress Condition | Potential Degradation Pathway | General Observations |

| Hydrolysis | The amide-like linkage of the phenyl group to the piperazine nitrogen could be susceptible to hydrolysis under extreme pH and high-temperature conditions. | Phenylpiperazine derivatives can undergo hydrolytic degradation, with the rate being pH-dependent.[4] In one study, 1-phenylpiperazine hydrochloride was identified as a degradation product of a more complex molecule, suggesting its relative stability.[4] |

| Oxidation | The nitrogen atoms in the piperazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring opening. | Forced degradation studies often employ hydrogen peroxide to assess oxidative stability.[5] |

| Photolysis | Aromatic systems can absorb UV light, which may lead to photodegradation. | ICH guidelines recommend photostability testing for new drug substances. |

| Thermal Stress | High temperatures can lead to decomposition. The melting point is reported to be in the range of 240-245 °C.[3] | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate thermal stability. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol provides a framework for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials and Equipment:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated pH meter

-

Temperature-controlled ovens or water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., reverse-phase with UV detection)

Procedure:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute them for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent and add hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature or a slightly elevated temperature, protected from light.

-

Monitor the degradation over time by taking samples for analysis.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Thermal Degradation (Solid State):

-

Expose the solid drug substance to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze the sample at various time points.

-

-

Analysis:

-

All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Peak purity analysis should be performed to ensure that the parent drug peak is free from any co-eluting degradants.

-

Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt like this compound, encompassing both solubility and stability assessments.

Caption: Workflow for Solubility and Stability Characterization.

This comprehensive guide serves as a foundational resource for researchers working with this compound. While direct quantitative data is limited, the provided protocols offer a clear path for its experimental determination, enabling a more complete understanding of its physicochemical properties for drug development applications.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Phenylpiperazine Hydrochloride (1:1) | Properties, Uses, Safety Data, Supplier & Price China | High Purity Pharmaceutical Intermediate [pipzine-chem.com]

- 4. isaacpub.org [isaacpub.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

spectroscopic analysis of 1-Phenylpiperazinium chloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenylpiperazinium chloride, a compound of interest in pharmaceutical research and development. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, presenting the expected data in clearly structured tables and visualizing the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperazinium ring. Due to protonation, the chemical shifts of the protons on the piperazine ring, especially those adjacent to the nitrogen atoms, will be shifted downfield compared to the free base, 1-phenylpiperazine.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (ortho) | 7.2 - 7.4 | d | 2H |

| Phenyl H (meta) | 6.9 - 7.1 | t | 2H |

| Phenyl H (para) | 6.8 - 7.0 | t | 1H |

| Piperazinium H (N1-CH₂) | 3.3 - 3.5 | t | 4H |

| Piperazinium H (N4-CH₂) | 3.1 - 3.3 | t | 4H |

| Piperazinium N-H | Variable (broad) | s | 2H |

Note: The chemical shift of the N-H protons can be highly variable and may exchange with residual water in the solvent.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The protonation of the piperazine nitrogen atoms will also influence the chemical shifts of the adjacent carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl C (ipso) | 148 - 152 |

| Phenyl C (ortho) | 118 - 122 |

| Phenyl C (meta) | 128 - 132 |

| Phenyl C (para) | 122 - 126 |

| Piperazinium C (N1-CH₂) | 48 - 52 |

| Piperazinium C (N4-CH₂) | 44 - 48 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C-C, and C-N bonds, as well as the N-H bonds of the piperazinium cation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazinium) | 3200 - 3000 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| N-H Bend (Piperazinium) | 1650 - 1550 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the ionized compound, allowing for the determination of its molecular weight. For a salt like this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The expected observation would be the molecular ion of the free base, 1-phenylpiperazine, after in-source fragmentation or by analyzing the free base directly.

Expected Mass Spectrometry Data

-

Molecular Formula (Free Base): C₁₀H₁₄N₂

-

Molecular Weight (Free Base): 162.23 g/mol

-

Expected [M+H]⁺ ion: m/z 163.12

Experimental Protocol: Mass Spectrometry (LC-MS)

A Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended for the analysis of this compound.[1]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is suitable for separating piperazine derivatives.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

-

Scan Mode: Full scan mode to identify the molecular ion. Product ion scan (in case of tandem MS) can be used to study fragmentation patterns.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Adjusted to instrument specifications.

Workflow and Data Integration

The combination of these three spectroscopic techniques provides a comprehensive characterization of this compound. The logical workflow for this analysis is depicted below.

Spectroscopic analysis workflow for this compound.

This integrated approach ensures a thorough and unambiguous characterization of the compound, which is essential for quality control, regulatory submissions, and further research in drug development.

References

An In-depth Technical Guide to the Biological Activity and Pharmacology of 1-Phenylpiperazinium Chloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperazinium chloride and its derivatives, particularly the quaternary ammonium compound 1,1-dimethyl-4-phenylpiperazinium (DMPP), represent a class of pharmacologically active molecules with significant effects on the nervous system. This technical guide provides a comprehensive overview of the biological activity and pharmacology of these compounds, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction

The phenylpiperazinium scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This compound, as a parent compound, and its N-substituted derivatives, most notably DMPP, have been instrumental as pharmacological tools for studying the autonomic nervous system and cholinergic signaling. DMPP is recognized as a potent ganglionic stimulant, exhibiting agonist activity at various neuronal nAChRs.[1][2] This activity profile has led to investigations into its potential therapeutic applications in inflammation, neuropathic pain, and even as an anti-angiogenic agent in cancer.[3] This guide will delve into the core pharmacology, structure-activity relationships, and the experimental basis for our current understanding of these compounds.

Pharmacology and Mechanism of Action

The primary pharmacological action of 1-phenylpiperazinium derivatives like DMPP is the stimulation of nicotinic acetylcholine receptors. This interaction is complex, with agonist activity varying significantly across different nAChR subtypes.

Nicotinic Acetylcholine Receptor Agonism

Phenylpiperazinium compounds have been evaluated for their activity on a range of nAChR subtypes, including the adult muscle type (α1β1εδ), ganglionic-like (α3β4), high-affinity brain type (α4β2), and homomeric α7 and α9 receptors.[1] Generally, compounds with a dimethyl substitution on the piperazinium nitrogen (diMPP or DMPP) show the most significant activity at heteromeric and α7 homomeric receptors.[1]

DMPP acts as a depolarizing agent, causing initial stimulation of autonomic ganglia followed by a prolonged block at higher doses, a mechanism similar to nicotine.[4] This ganglionic stimulation leads to a variety of downstream physiological effects, including both cholinergic and adrenergic responses.

Dual Mechanism of Monoamine Release

Studies have revealed that DMPP can induce the release of monoamines such as dopamine (DA) and serotonin (5-HT) through a dual mechanism. At lower concentrations, the release is partly due to nAChR-mediated exocytosis, which is sensitive to nAChR antagonists and calcium chelation. However, DMPP also directly interacts with monoamine transporters, inducing a carrier-mediated release of these neurotransmitters. This latter mechanism is not blocked by nAChR antagonists but is inhibited by selective uptake inhibitors.[5]

Anti-Inflammatory and Anti-Angiogenic Effects

Beyond its effects on neurotransmission, DMPP exhibits significant anti-inflammatory properties. This is mediated, in part, through the activation of the cholinergic anti-inflammatory pathway. In monocytes and macrophages, DMPP has been shown to downregulate inflammation through the chronic activation of Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) signaling pathways.[6]

Furthermore, DMPP has demonstrated anti-angiogenic effects, inhibiting glioma regression in a chick embryonic chorioallantoic membrane (CAM) model by suppressing vasculogenesis and angiogenesis.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data for DMPP and related phenylpiperazinium derivatives.

| Compound | Biological Target/Assay | Value | Units | Reference |

| DMPP | Rat Dorsolateral Septal Neurones (hyperpolarizing response) | 3 | µM (half-maximal) | [7] |

| DMPP | Dopamine Transporter ([3H]DA uptake inhibition) | 3.18 | µM (IC50) | [5] |

| DMPP | Serotonin Transporter ([3H]5-HT uptake inhibition) | 0.49 | µM (IC50) | [5] |

Note: EC50 values for DMPP on various nAChR subtypes are reported in the literature, but specific values were not available in the accessed abstracts. Access to the full text of relevant publications is recommended for a comprehensive dataset.

Structure-Activity Relationships (SAR)

The biological activity of phenylpiperazinium compounds is highly dependent on their chemical structure. Key SAR observations include:

-

Substitution on Piperazinium Nitrogen: The size of the alkyl groups on the quaternary nitrogen influences receptor selectivity. While dimethyl substitution (diMPP) favors activity at most heteromeric and α7 nAChRs, larger and asymmetrical alkyl groups (e.g., ethylmethyl, propylmethyl) enhance agonist activity at α9 nAChRs.[1]

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring can tune the agonist/antagonist profile and selectivity. For instance, the position of a cyano group on the phenyl ring of a 1,1-diethyl-4-phenylpiperazinium (diEPP) scaffold can switch the compound from an α9 agonist to an antagonist.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments cited in the literature.

Synthesis of 1-Phenylpiperazinium Derivatives

A general method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.

Protocol:

-

To a Schlenk tube under a nitrogen atmosphere, add KOtBu (1.3 mmol), a suitable palladium or nickel catalyst complex (e.g., 1 mol %), dioxane (2 ml), the desired amine (e.g., piperazine, 1.3 mmol), and the aryl chloride (1.0 mmol).

-

Stir the mixture vigorously at 90 °C for 4 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 1-arylpiperazine.

-

Subsequent N-alkylation can be performed to generate quaternary ammonium salts like DMPP.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including nAChRs, expressed in a heterologous system.

Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply agonist-containing solutions (e.g., DMPP) to the chamber and record the resulting ion currents.

-

Construct dose-response curves to determine EC50 and other pharmacological parameters.

-

Visualizations

Signaling Pathways and Workflows

Caption: Signaling pathway for the anti-inflammatory effect of DMPP.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Conclusion

This compound and its derivatives are versatile pharmacological probes with complex biological activities. Their primary action as nAChR agonists has been well-established, with nuanced effects depending on the specific receptor subtype and the chemical structure of the compound. The dual mechanism of monoamine release and the significant anti-inflammatory and anti-angiogenic properties highlight the potential for these compounds beyond their use as simple ganglionic stimulants. Further research, particularly to obtain comprehensive quantitative data and to fully elucidate the downstream signaling pathways, will be crucial for realizing any therapeutic potential of this chemical class.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. A New IRAK-M-Mediated Mechanism Implicated in the Anti-Inflammatory Effect of Nicotine via α7 Nicotinic Receptors in Human Macrophages | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

The Advent of a Versatile Scaffold: A Technical History of 1-Phenylpiperazinium Chloride

For researchers, scientists, and drug development professionals, understanding the provenance of a key chemical scaffold can provide crucial insights into its potential. 1-Phenylpiperazinium chloride, and its parent compound 1-phenylpiperazine, has emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. This in-depth guide explores the discovery, historical synthesis, and early characterization of this pivotal molecule.

The mid-20th century marked a period of intense exploration into novel pharmacologically active agents. Within this fertile scientific landscape, the synthesis of 1-phenylpiperazine was first reported, laying the groundwork for a vast and diverse class of derivatives. While a single discoverer is not prominently documented in readily available literature, the collective efforts of organic chemists in that era led to its emergence as a valuable synthetic intermediate.[1]

Early Synthesis: Establishing the Foundation

The pioneering work in the synthesis of N-arylpiperazines was crucial for the eventual availability of this compound. One of the earliest documented methods for the preparation of 1-phenylpiperazine was a testament to the robust and fundamental reactions of organic chemistry. These early methods primarily revolved around two key strategies: the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride and the condensation of phenyl halides with piperazine.

A seminal publication by C. B. Pollard and L. G. MacDowell in 1934 in the Journal of the American Chemical Society detailed a foundational method for the synthesis of N-arylpiperazines. While this paper focused on a range of derivatives, the principles laid the groundwork for the synthesis of 1-phenylpiperazine. The general approach involved the reaction of an aniline with a dihaloalkane, a method that would be refined over the subsequent decades.

Later industrial processes also adopted the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride, often without a solvent at elevated temperatures, to produce N-phenylpiperazine hydrochloride directly. This was followed by neutralization with an alkaline aqueous solution and subsequent purification by distillation.

Experimental Protocols: A Glimpse into Historical Methodologies

To appreciate the evolution of synthetic techniques, it is instructive to examine a representative protocol from the mid-20th century for the synthesis of 1-phenylpiperazine. The following is a generalized procedure based on the principles described in early literature. It is important to note that specific details such as reaction times, temperatures, and yields varied between different research groups and evolving methodologies.

Synthesis of 1-Phenylpiperazine (Historical Method)

A mixture of aniline and bis-(2-chloroethyl)amine hydrochloride was heated in a reaction vessel. The reaction was often carried out without a solvent, with the reactants themselves forming a molten state at elevated temperatures (typically in the range of 160-250°C). The cyclization reaction yielded 1-phenylpiperazine hydrochloride. Upon completion, the reaction mixture was cooled and treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the hydrochloride salt and liberate the free base, 1-phenylpiperazine. The crude product was then isolated and purified, commonly by vacuum distillation.

Formation of this compound

The hydrochloride salt, this compound, could be readily prepared by treating a solution of 1-phenylpiperazine in an appropriate organic solvent (such as ethanol or ether) with a solution of hydrochloric acid. The resulting salt would precipitate out of the solution and could be collected by filtration and dried.

Early Characterization and Physicochemical Properties

The initial characterization of 1-phenylpiperazine and its hydrochloride salt relied on classical analytical techniques. The data, though lacking the detail of modern spectroscopic methods, was sufficient to establish the identity and purity of the compound.

| Property | 1-Phenylpiperazine | This compound |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₅ClN₂ |

| Molecular Weight | 162.23 g/mol | 198.69 g/mol |

| Appearance | Clear, colorless to light yellow liquid | Solid |

| Melting Point | 18.8 °C | Not consistently reported in early literature |

| Boiling Point | 286 °C | Decomposes |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water |

Note: The data presented is a compilation from various historical and modern sources for the parent compound, 1-phenylpiperazine. Specific data for the chloride salt from early publications is scarce.

The Dawn of Pharmacological Exploration

The initial interest in 1-phenylpiperazine and its derivatives was driven by the burgeoning field of pharmacology in the 1950s. Researchers began to explore the biological activities of this new class of compounds, leading to the discovery of their effects on the central nervous system. Early pharmacological screenings of piperazine derivatives revealed a range of activities, including analgesic and behavioral effects.

While detailed signaling pathway analysis was not possible with the techniques of the era, these initial studies laid the groundwork for understanding the structure-activity relationships of phenylpiperazine derivatives. It was observed that modifications to the phenyl ring and the second nitrogen of the piperazine ring could significantly alter the pharmacological profile of the compounds. These early explorations paved the way for the development of a multitude of drugs that target a variety of receptors, particularly those involved in neurotransmission. Many arylpiperazine derivatives were later found to interact with serotonergic and dopaminergic receptors, leading to their development as antidepressants, antipsychotics, and anxiolytics.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the historical synthesis of this compound, the following diagram outlines the key steps.

Caption: Historical synthesis workflow for this compound.

The discovery and development of this compound and its parent compound represent a significant milestone in medicinal chemistry. From its early synthesis using fundamental organic reactions to its role as a versatile scaffold for a multitude of drugs, its history underscores the enduring importance of foundational chemical research in driving pharmaceutical innovation. This guide provides a technical overview of its origins, offering a valuable resource for researchers seeking to build upon this rich scientific legacy.

References

1-Phenylpiperazinium Chloride Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperazinium chloride and its extensive family of derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of the phenylpiperazine moiety, including its aromatic ring and the basic nitrogen atoms of the piperazine core, allow for diverse chemical modifications, leading to compounds with affinities for a wide range of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Chemical Synthesis

The synthesis of this compound derivatives typically involves the formation of the piperazine ring and subsequent modification of the phenyl ring or the second nitrogen atom of the piperazine moiety. A common and efficient method for creating the core structure is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1] Further derivatization can be achieved through various reactions, including N-alkylation, N-acylation, and sulfonylation, to introduce a wide range of functional groups and modulate the physicochemical and pharmacological properties of the molecules.

A general synthetic scheme involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a suitable solvent at elevated temperatures to yield the corresponding 1-arylpiperazine. This intermediate can then be further modified. For instance, acylation can be performed using acyl chlorides or anhydrides in the presence of a base, while alkylation can be achieved with alkyl halides. The final products are often converted to their hydrochloride salts to improve their solubility and stability.

Quantitative Biological Activity

The biological effects of this compound derivatives are diverse and have been quantified in numerous studies. The following tables summarize key quantitative data, including cytotoxic, receptor binding, and acaricidal activities.

Table 1: Cytotoxicity of 1-Phenylpiperazine Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| PCC | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [2] |

| PCC | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [2] |

| Benzothiazole-Piperazine 1d | HUH-7 | Hepatocellular Carcinoma | 1.23 | [2] |

| Benzothiazole-Piperazine 1d | MCF-7 | Breast Cancer | 0.98 | [2] |

| Benzothiazole-Piperazine 1d | HCT-116 | Colorectal Cancer | 1.54 | [2] |

| Phthalazinylpiperazine 7e | A549 | Lung Cancer | 2.19 | [3] |

| Phthalazinylpiperazine 7e | HT-29 | Colon Cancer | 2.19 | [3] |

| Phthalazinylpiperazine 7e | MDA-MB-231 | Breast Cancer | 0.013 | [3] |

Table 2: Receptor Binding Affinities of Arylpiperazine Derivatives

| Compound | Receptor | Ki (nM) | Reference |

| BMY 7378 | α1D-Adrenoceptor (human) | 9.4 ± 0.05 | [4] |

| BMY 7378 | α1B-Adrenoceptor (human) | 7.2 ± 0.05 | [4] |

| BMY 7378 | α1C-Adrenoceptor (human) | 6.6 ± 0.20 | [4] |

| 8c | 5-HT1A | 3.77 | [5][6] |

| 8c | 5-HT7 | 91.7 | [5][6] |

| 20b | 5-HT1A | 1802 | [5][6] |

| 20b | 5-HT7 | 6.69 | [5][6] |

| 29 | 5-HT1A | 3.77 | [5][6] |

| 29 | 5-HT7 | 91.7 | [5][6] |

Table 3: Acaricidal Activity of Phenylpiperazine Derivatives against Tetranychus urticae

| Compound | Mortality (%) at 100 ppm | Mortality (%) at 10 ppm | Reference |

| 5-14 (R2 = CH3) | 100 | 85 | [7] |

| 5-20 (R2 = COCH3) | 100 | 90 | [7] |

| 5-25 (R2 = SO2CH3) | 100 | 88 | [7] |

| 5-31 (R2 = SO2-Ph-4-Cl) | 100 | 95 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments cited in the literature concerning this compound derivatives.

Synthesis of 1-(Aryl)piperazine Derivatives

Objective: To synthesize a library of 1-arylpiperazine derivatives for biological screening.

Materials:

-

Substituted anilines

-

Bis(2-chloroethyl)amine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Acyl chlorides or alkyl halides

-

Sodium carbonate (Na2CO3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Formation of the Piperazine Ring: a. To a solution of the substituted aniline (1.0 eq) in a suitable solvent like DMF, add bis(2-chloroethyl)amine hydrochloride (1.1 eq) and a base such as DIPEA (3.0 eq). b. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture to room temperature and pour it into water. d. Extract the aqueous layer with an organic solvent like ethyl acetate. e. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the 1-arylpiperazine intermediate.

-

N-Acylation or N-Alkylation: a. Dissolve the 1-arylpiperazine intermediate (1.0 eq) in a solvent such as DCM. b. Add a base, for example, Na2CO3 (2.0 eq). c. Add the corresponding acyl chloride or alkyl halide (1.2 eq) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 4-12 hours), monitoring by TLC. e. Upon completion, quench the reaction with water. f. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na2SO4, and concentrate. g. Purify the final product by column chromatography or recrystallization.

-

Salt Formation (Optional): a. Dissolve the purified product in a suitable solvent (e.g., diethyl ether). b. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. c. Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-phenylpiperazine derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. b. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: a. Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for an additional 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells. c. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of arylpiperazine derivatives for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor (e.g., from HEK293 cells)

-

Radioligand: [3H]8-OH-DPAT

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Non-specific binding ligand (e.g., 10 µM serotonin)

-

Test compounds

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: a. In a 96-well plate, set up the following reactions in triplicate:

- Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a concentration near its Kd), and 100 µL of membrane preparation.

- Non-specific Binding: 50 µL of non-specific binding ligand, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.

- Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane preparation.

-

Incubation: a. Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement: a. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage of specific binding for each concentration of the test compound. c. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

Several 1-phenylpiperazine derivatives exert their biological effects by modulating specific signaling pathways. This section provides diagrams for the proposed mechanisms of action for two notable examples, Naftopidil and BMY 7378.

Caption: Naftopidil's mechanism as an α1D-adrenoceptor antagonist.

Naftopidil is a selective antagonist of the α1D-adrenergic receptor, which is predominantly found in the smooth muscle of the lower urinary tract.[8] By blocking the action of norepinephrine at this receptor, naftopidil inhibits the Gq-protein-mediated signaling cascade that leads to smooth muscle contraction and cell proliferation, which are key factors in benign prostatic hyperplasia (BPH).[8] This results in smooth muscle relaxation and an improvement in urinary flow. Additionally, naftopidil has been shown to induce G1 cell cycle arrest in prostate cancer cells.[9]

Caption: Dual mechanism of BMY 7378 on α1D-adrenoceptors and 5-HT1A receptors.

BMY 7378 exhibits a dual pharmacological profile, acting as a selective antagonist at α1D-adrenoceptors and a partial agonist at 5-HT1A receptors.[4] Its antagonism at α1D-adrenoceptors is significantly more potent than at other α1 subtypes, contributing to its effects on vascular tone.[4][10] As a partial agonist at 5-HT1A receptors, it modulates serotonergic neurotransmission, which can lead to neuronal inhibition through the Gi/o-protein-mediated inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Experimental Workflows

The discovery and development of new drugs based on the 1-phenylpiperazinium scaffold often involve high-throughput screening (HTS) campaigns to identify promising lead compounds. The following diagram illustrates a general workflow for such a screening process.

Caption: General workflow for high-throughput screening of a compound library.

This workflow begins with a primary screen of a large library of 1-phenylpiperazine derivatives at a single, high concentration to identify initial "hits" that exhibit a desired biological activity. These hits are then subjected to dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values). Confirmed hits proceed to secondary assays to evaluate properties such as selectivity against other targets and to elucidate their mechanism of action. Finally, structure-activity relationship (SAR) studies are conducted to optimize the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion

This compound derivatives and their analogs constitute a rich and diverse class of compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and disorders of the central nervous system. The ability to readily synthesize and modify this scaffold allows for the fine-tuning of pharmacological properties to achieve desired biological effects. This technical guide has provided a comprehensive resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing important biological pathways and experimental workflows. Continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of unmet medical needs.

References

- 1. 1-Phenylpiperazine Dihydrochloride [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 9. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling and Application of 1-Phenylpiperazinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 1-Phenylpiperazinium chloride in a laboratory setting. It further details its applications in scientific research, including experimental protocols for its use in chemical synthesis and biological assays, and explores relevant signaling pathways.

Chemical and Physical Properties

This compound, a hydrochloride salt of 1-phenylpiperazine, is a solid, off-white powder.[1] Key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₀H₁₅ClN₂ |

| Molecular Weight | 198.69 g/mol [2] |

| Appearance | Off-white powder/solid[1] |

| Odor | Odorless[1] |

| Melting Point | 247-250 °C[3] |

| Hygroscopicity | Hygroscopic[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

GHS Hazard Classification: [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

NFPA 704 Diamond:

-